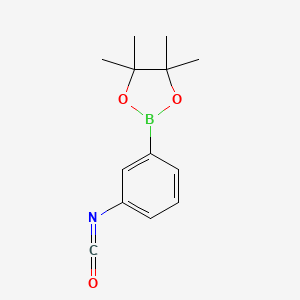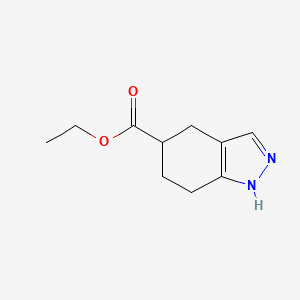
Acetyllovastatin
Descripción general
Descripción
La acetil-lovastatina es un derivado de la lovastatina, un fármaco estatina conocido que se utiliza para reducir los niveles de colesterol y el riesgo de enfermedades cardiovasculares. La lovastatina es un metabolito fúngico derivado de Aspergillus terreus y pertenece a la clase de medicamentos estatinas, que inhiben la enzima hidroximetilglutaril-coenzima A (HMG-CoA) reductasa . La acetil-lovastatina se forma mediante la acetilación de la lovastatina, lo que puede mejorar sus propiedades farmacológicas y su estabilidad.
Mecanismo De Acción
La acetil-lovastatina, al igual que la lovastatina, inhibe la enzima HMG-CoA reductasa, que cataliza la conversión de HMG-CoA a mevalonato, un paso clave en la biosíntesis del colesterol. Esta inhibición conduce a una disminución de los niveles intracelulares de colesterol, regulación positiva de los receptores de lipoproteínas de baja densidad y aumento de la captación de lipoproteínas de baja densidad de la sangre . Además, la acetil-lovastatina puede afectar el pool intracelular de isoprenoides, proporcionando efectos antiinflamatorios y antioxidantes .
Análisis Bioquímico
Biochemical Properties
Acetyllovastatin, like other statins, works by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in the production of cholesterol within the body. The biochemical interactions of this compound are primarily with this enzyme, leading to its inhibition and subsequent effects on cholesterol levels.
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. By inhibiting HMGR, this compound reduces the amount of mevalonate, a key intermediate in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol within cells. Additionally, this compound may also influence cell function by inhibiting the proliferation of certain transformed cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMGR, inhibiting the enzyme’s activity and thus reducing the production of mevalonate . This inhibition is competitive, meaning that this compound competes with the natural substrate of HMGR for binding to the enzyme. The reduction in mevalonate production leads to a decrease in cholesterol synthesis, as mevalonate is a key intermediate in this pathway.
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMGR . This leads to a reduction in the production of mevalonate, a key intermediate in the pathway, and subsequently a decrease in cholesterol synthesis.
Transport and Distribution
Like other statins, it is likely that this compound is transported into cells via passive diffusion and possibly via specific transport proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La acetil-lovastatina se puede sintetizar mediante la acetilación de la lovastatina. Un método común implica disolver la lovastatina en piridina y agregar anhídrido acético. La reacción se lleva a cabo en atmósfera inerte a temperatura ambiente durante 2,5 horas. Posteriormente, la mezcla de reacción se diluye con acetato de etilo y se lava con ácido clorhídrico, bicarbonato de sodio y agua. La fase orgánica se seca y el disolvente se elimina a presión reducida. El residuo se purifica por cromatografía en gel de sílice .
Métodos de producción industrial: La producción industrial de acetil-lovastatina sigue rutas sintéticas similares, pero a mayor escala. Se ha explorado el uso de la biocatálisis para hacer el proceso más sostenible, empleando condiciones de reacción suaves y agua como medio de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: La acetil-lovastatina experimenta varias reacciones químicas, que incluyen:
Hidrólisis: El grupo acetilo se puede hidrolizar para volver a la lovastatina.
Oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, lo que afecta su actividad farmacológica.
Sustitución: El grupo acetilo puede sustituirse por otros grupos funcionales para crear derivados con propiedades diferentes.
Reactivos y condiciones comunes:
Hidrólisis: Se pueden usar condiciones ácidas o básicas para la hidrólisis.
Oxidación: Se pueden usar agentes oxidantes como el permanganato de potasio.
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Productos principales:
Hidrólisis: Lovastatina.
Oxidación y reducción: Diversos derivados oxidados o reducidos de la acetil-lovastatina.
4. Aplicaciones en investigación científica
La acetil-lovastatina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la acetilación en las estatinas.
Biología: Se investiga por sus efectos sobre la inhibición enzimática y los procesos celulares.
Medicina: Se explora por su potencial para reducir los niveles de colesterol y los riesgos cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos
Aplicaciones Científicas De Investigación
Acetyllovastatin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on statins.
Biology: Investigated for its effects on enzyme inhibition and cellular processes.
Medicine: Explored for its potential to lower cholesterol levels and reduce cardiovascular risks.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Comparación Con Compuestos Similares
La acetil-lovastatina es similar a otras estatinas como atorvastatina, simvastatina y pravastatina. Su grupo acetilo único puede mejorar su estabilidad y propiedades farmacológicas. En comparación con la lovastatina, la acetil-lovastatina puede ofrecer una mejor biodisponibilidad y eficacia .
Compuestos similares:
- Atorvastatina
- Simvastatina
- Pravastatina
- Rosuvastatina
- Fluvastatina
La acetil-lovastatina destaca por su acetilación única, que puede proporcionar ventajas distintas en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSFDWALRRTFU-QQVNEASTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099895 | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-92-6 | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3029789.png)
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)



![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)




